Dexamethasone 21-galactoside

Description

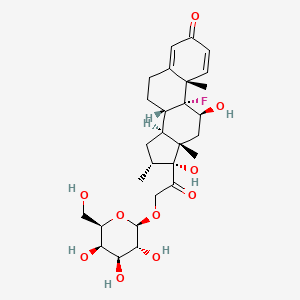

Structure

2D Structure

3D Structure

Properties

CAS No. |

92901-23-0 |

|---|---|

Molecular Formula |

C28H39FO10 |

Molecular Weight |

554.6 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H39FO10/c1-13-8-17-16-5-4-14-9-15(31)6-7-25(14,2)27(16,29)19(32)10-26(17,3)28(13,37)20(33)12-38-24-23(36)22(35)21(34)18(11-30)39-24/h6-7,9,13,16-19,21-24,30,32,34-37H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18-,19+,21+,22+,23-,24-,25+,26+,27+,28+/m1/s1 |

InChI Key |

CBHWNVHRXOVHJV-URWONLMNSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)F)C |

Origin of Product |

United States |

Synthesis and Chemical Modification of Dexamethasone 21 Galactoside

Optimized Reaction Conditions and Yield for Dexamethasone (B1670325) 21-Galactoside Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of dexamethasone 21-galactoside. This involves the careful selection of solvents, temperature, reaction time, and the catalytic system.

Typical glycosylation reactions are performed under anhydrous conditions to prevent hydrolysis of the activated glycosyl donor. Solvents such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) are commonly used. The temperature can range from low temperatures (e.g., -78 °C) to room temperature, depending on the reactivity of the donor and acceptor. The progress of the reaction is often monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. While specific yield data for the direct synthesis of this compound is not extensively published in readily available literature, analogous glycosylation reactions of complex alcohols often report yields ranging from moderate to high, contingent on the efficiency of the chosen methodology.

| Parameter | Condition | Rationale |

| Glycosyl Donor | Acetylated Galactosyl Bromide | Acetyl group at C2 acts as a participating group to ensure β-selectivity. Bromide is a good leaving group. |

| Glycosyl Acceptor | Dexamethasone | The C21-OH is the primary target due to its high reactivity and steric accessibility. |

| Catalyst/Promoter | Silver Triflate (AgOTf) or TMSOTf | Lewis acids used to activate the glycosyl donor and facilitate the departure of the leaving group. |

| Solvent | Anhydrous Dichloromethane (DCM) | A common aprotic solvent that solubilizes reactants without interfering with the reaction. |

| Temperature | 0 °C to Room Temperature | Balances reaction rate with the stability of intermediates and prevention of side reactions. |

| Additives | Molecular Sieves | Used to scavenge any trace moisture, preventing hydrolysis of the activated donor. |

| Deprotection Step | Zemplén conditions (catalytic NaOMe in MeOH) | A standard method for cleaving acetyl protecting groups from the sugar moiety post-glycosylation. |

This table represents a set of plausible optimized conditions for a chemical synthesis based on established glycosylation principles.

The choice of catalyst or promoter is critical for activating the glycosyl donor to form the glycosidic bond. In chemical synthesis, Lewis acids are frequently employed as promoters. Compounds like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or scandium(III) triflate (Sc(OTf)₃) are effective in activating various glycosyl donors, such as trichloroacetimidates or glycosyl esters. These catalysts facilitate the departure of the leaving group at the anomeric center, generating a reactive oxocarbenium ion intermediate that is then attacked by the alcohol acceptor.

Other catalytic systems involve the use of heavy metal salts, such as silver triflate, which are particularly effective with glycosyl halide donors. More recently, organocatalysts, such as chiral thiourea (B124793) derivatives, have emerged as powerful tools for stereoselective glycosylation, promoting the reaction through hydrogen bonding interactions.

Enzymatic catalysis, as noted earlier, relies on glycosyltransferases or glycoside hydrolases operating in reverse. These biocatalysts offer exceptional selectivity under physiological conditions, representing a green and efficient alternative to chemical methods.

Transitioning the synthesis of this compound from a small-scale discovery phase to a larger laboratory scale (gram-scale) introduces several challenges. Key considerations include:

Reagent Stoichiometry and Cost: The cost and availability of the protected galactose donor and the catalyst become significant factors. The efficiency of the catalytic system is crucial, with a preference for catalysts that are effective at low loading.

Purification: Chromatographic purification, which is straightforward on a small scale, can become a bottleneck during scale-up. Developing protocols that involve crystallization or precipitation of the final product is highly desirable to simplify purification.

Reaction Monitoring and Control: Maintaining consistent temperature and anhydrous conditions in a larger reaction vessel requires careful engineering. The reaction must be robust and reproducible.

Safety and Handling: Handling larger quantities of reagents, particularly toxic or reactive promoters and solvents, requires stringent safety protocols.

Deprotection and Isolation: The final deprotection step to remove the protecting groups from the galactose moiety must be high-yielding and clean to avoid complicating the final isolation of the pure glycoconjugate.

Advanced Structural Elucidation Techniques for the Conjugate

Following synthesis and purification, the definitive confirmation of the structure of this compound requires a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

¹H NMR spectroscopy is used to identify the characteristic protons of both the dexamethasone and galactose moieties. Key signals include the anomeric proton of the galactose (typically between 4.5-5.5 ppm), whose coupling constant (J-value) can help determine the α- or β-configuration of the glycosidic linkage. Shifts in the signals for the C21-protons of dexamethasone confirm that conjugation occurred at this position.

¹³C NMR provides information on the carbon skeleton of the conjugate. The chemical shift of the anomeric carbon (C1 of galactose) is also indicative of the anomeric configuration.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals and confirm the connectivity between the dexamethasone C21 position and the anomeric carbon of the galactose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is used to determine the exact molecular weight of the conjugate, confirming its elemental composition (C₂₈H₃₉FO₁₀). Fragmentation patterns observed in MS/MS experiments can further corroborate the structure by showing the loss of the galactose unit or fragments from the steroid core.

Infrared (IR) Spectroscopy: FT-IR spectroscopy can identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and C-O ether linkages, providing supplementary evidence for the successful conjugation.

UV-Visible Spectrophotometry: Dexamethasone has a characteristic UV absorbance due to its conjugated ketone system. While this technique is more often used for quantification, a shift in the absorption maximum or spectrum shape post-conjugation can provide initial evidence of a chemical modification.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for elucidating the detailed molecular structure and conformation of this compound. pnnl.gov The use of high-field magnets (e.g., 600 MHz and above) significantly enhances spectral resolution and sensitivity, which is crucial for distinguishing the numerous proton (¹H) and carbon (¹³C) signals in such a complex molecule. springernature.comnih.gov This increased resolution allows for the precise assignment of chemical shifts for virtually all protons in the steroid and sugar moieties. rsc.org

The conformational analysis is primarily achieved through two-dimensional NMR experiments:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace the connectivity of atoms within both the dexamethasone core and the galactose ring. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for conformational analysis as it detects protons that are close in space, regardless of whether they are directly bonded. The intensity of NOE cross-peaks provides information about the internuclear distances, which is used to determine the three-dimensional orientation of the galactose unit relative to the steroid backbone and to define the conformation of the steroid rings themselves. rsc.org

By analyzing the chemical shifts and coupling constants, researchers can infer the stereochemistry and preferred solution-state conformation of the molecule. For instance, the coupling constants between protons on the galactose ring help determine the orientation of its hydroxyl groups, while NOE data reveals the spatial arrangement of the entire sugar moiety in relation to the steroid.

Table 1: Representative ¹H NMR Chemical Shifts for Key Protons in a Dexamethasone-Galactoside Structure

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-1' (Anomeric) | 4.5 - 5.5 | d | 7.0 - 8.0 |

| H-21a | 4.2 - 4.8 | dd | 17.0, 6.0 |

| H-21b | 4.1 - 4.7 | dd | 17.0, 7.0 |

| H-4 | 5.9 - 6.1 | s | - |

| H-16 | 4.8 - 5.0 | m | - |

| C18-H₃ | 0.8 - 1.0 | s | - |

| C19-H₃ | 1.1 - 1.3 | s | - |

Note: The data presented are illustrative and may vary based on solvent and specific experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool used to determine the elemental composition and structure of this compound with exceptional accuracy. measurlabs.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of a molecule to several decimal places, allowing for the calculation of its exact molecular formula and distinguishing it from other compounds with the same nominal mass. azolifesciences.com

The analysis begins with the ionization of the molecule, often using soft ionization techniques like Electrospray Ionization (ESI), which minimizes premature fragmentation. azolifesciences.com The resulting molecular ion's exact mass is measured, providing unambiguous confirmation of the compound's elemental composition. nih.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this process, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. Analyzing the m/z values of these fragments helps to piece together the molecule's structure. Key fragmentation pathways would include:

Glycosidic Bond Cleavage: The most prominent fragmentation would be the cleavage of the bond between the galactose sugar and the dexamethasone steroid, resulting in ions corresponding to the dexamethasone aglycone and the galactose moiety.

Steroid Core Fragmentation: The dexamethasone portion would undergo characteristic fragmentation, including losses of water (H₂O), carbon monoxide (CO), and portions of the side chain, which helps confirm the identity of the steroid isomer. nih.gov

This detailed fragmentation pattern serves as a structural fingerprint, confirming the attachment of the galactose unit at the C-21 position and verifying the integrity of the steroid framework. nih.gov

Table 2: Theoretical HRMS Data for Dexamethasone 21-β-D-galactoside

| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ (Protonated Molecule) | C₂₇H₃₈FO₉⁺ | 553.2498 |

| [M+Na]⁺ (Sodium Adduct) | C₂₇H₃₇FO₉Na⁺ | 575.2317 |

| [M-Galactose+H]⁺ | C₂₁H₂₇FO₄⁺ | 374.1893 |

| [Galactose-H₂O+H]⁺ | C₆H₁₁O₅⁺ | 163.0606 |

Note: Galactose formula C₆H₁₂O₆. Dexamethasone aglycone formula C₂₁H₂₈FO₅ (neutral form at C21-OH).

Chiral Chromatography and Optical Rotation for Stereochemical Purity

The biological activity of pharmaceuticals is often dependent on their specific three-dimensional structure, or stereochemistry. This compound is a chiral molecule with multiple stereocenters in both the steroid nucleus and the galactose sugar. Ensuring the correct stereochemical configuration and purity is therefore essential.

Chiral Chromatography: This is the primary technique for separating the desired stereoisomer of this compound from other potential stereoisomers that may form during synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is commonly employed. sigmaaldrich.com The CSP creates a chiral environment that interacts differently with each enantiomer or diastereomer, causing them to travel through the column at different rates and thus enabling their separation and quantification. sigmaaldrich.com This method is crucial for verifying that the final product consists of a single, desired stereoisomer.

Optical Rotation: Chiral molecules have the property of rotating the plane of polarized light, a phenomenon known as optical activity. sigmaaldrich.com A polarimeter is used to measure the specific rotation ([α]) of the purified this compound. This value is a distinct physical constant for a given stereoisomer under specific conditions (e.g., temperature, solvent, and concentration). The measured optical rotation is compared to a reference value for the pure stereoisomer to confirm its identity and assess its enantiomeric purity. Vibrational optical activity (VOA) methods, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), can also provide detailed stereochemical information directly in solution. nih.gov

Table 3: Key Stereochemical Considerations for this compound

| Feature | Description | Analytical Method |

| Steroid Core Chirality | Dexamethasone has multiple fixed chiral centers (e.g., C-8, C-9, C-10, C-11, C-13, C-14, C-16, C-17). | NMR Spectroscopy, X-ray Crystallography |

| Anomeric Configuration | The linkage at C-1' of the galactose can be either alpha (α) or beta (β). | NMR Spectroscopy (coupling constants) |

| Sugar Identity | The sugar must be D-galactose, not its L-galactose enantiomer or another sugar. | Chiral Chromatography, Enzymatic Assays |

| Overall Stereochemical Purity | Ensures the final product is a single diastereomer. | Chiral HPLC, Optical Rotation |

Biochemical Interaction Profiling in Model Systems

Glucocorticoid Receptor Binding Studies in Recombinant and Cell-Free Assays

The interaction of Dexamethasone (B1670325) 21-galactoside with the glucocorticoid receptor (GR) is a critical determinant of its biological activity. As a prodrug, its binding characteristics are primarily considered in the context of its conversion to the active parent compound, dexamethasone.

Direct experimental data on the binding affinity of Dexamethasone 21-galactoside to the glucocorticoid receptor is not extensively available in peer-reviewed literature. However, the binding properties of its active metabolite, dexamethasone, are well-characterized. The addition of a bulky and hydrophilic galactose moiety at the 21-position is expected to sterically hinder the entry and binding of the molecule into the ligand-binding pocket of the glucocorticoid receptor. Consequently, this compound is presumed to have a significantly lower binding affinity for the GR compared to dexamethasone. Its pharmacological activity is therefore dependent on the in vivo hydrolysis of the galactoside linkage to release the active dexamethasone.

For the parent compound, dexamethasone, the binding affinity for the human glucocorticoid receptor has been determined in various in vitro assays.

| Parameter | Value | Assay Conditions | Source |

|---|---|---|---|

| Ki | 5.5 nM | Human Glucocorticoid Receptor (hGR) | nih.gov |

| Kd | ~1 nM | Homogenized cells at 0°C | iomcworld.com |

The kinetics and thermodynamics of the interaction between dexamethasone and the glucocorticoid receptor have been studied, revealing a complex binding process. The association of dexamethasone with the GR is not a simple bimolecular reaction but appears to involve multiple steps, including a rapid initial binding followed by a slower stabilization of the complex.

Thermodynamic analysis of dexamethasone binding to the human glucocorticoid receptor indicates that the interaction is temperature-dependent. At lower temperatures, the binding is primarily entropy-driven, while at higher, physiological temperatures, it becomes entirely enthalpy-driven.

| Parameter | Value at 0°C (kJ·mol-1) | Value at 25°C (kJ·mol-1) | Source |

|---|---|---|---|

| ΔG (Gibbs Free Energy) | -47 | -50 | nih.gov |

| ΔH (Enthalpy) | 36 | -75 | nih.gov |

| -TΔS (Entropy) | -83 | 25 | nih.gov |

For this compound, it is hypothesized that the kinetic and thermodynamic profile of its interaction with the GR would be substantially different from that of dexamethasone, with significantly slower association and faster dissociation rates due to the large, polar galactose group, should any weak binding occur.

Enzymatic Biotransformation and Metabolic Fate in Cellular Extracts

The metabolic fate of this compound is central to its design as a prodrug. Its biotransformation is intended to be localized to specific tissues to ensure targeted delivery of dexamethasone.

This compound is designed to be a substrate for glycosidases, specifically β-galactosidases, which are enzymes that cleave terminal β-D-galactose residues from non-reducing ends of galactosides. A study investigating the hydrolysis of several steroid glycosides, including this compound, using bacterial glycosidases from the contents of different sections of the rat gastrointestinal tract, found that the prodrug was most rapidly hydrolyzed by cecal contents. The hydrolysis rates were slower in the contents of the stomach and proximal small intestine and more rapid in the distal small intestine. This differential rate of hydrolysis forms the basis for the colon-specific delivery of dexamethasone, as the high concentration of bacterial glycosidases in the cecum and colon facilitates the release of the active drug in the lower gastrointestinal tract.

The rate of hydrolysis of this compound was found to be slower than that of prednisolone-21-yl β-D-galactoside but faster than Dexamethasone-21-yl β-D-glucoside.

In the context of its intended use for colon-specific delivery, this compound exhibits relative stability in the upper gastrointestinal tract where glycosidase activity is lower. Upon reaching the colon, the primary metabolite formed through the action of bacterial glycosidases is the parent drug, dexamethasone.

Once dexamethasone is released, it is subject to metabolism in the liver. In vitro studies with human liver microsomes have shown that dexamethasone is metabolized to 6α- and 6β-hydroxydexamethasone and also undergoes side-chain cleavage.

Cellular Uptake Mechanisms in Cultured Cell Lines

Specific studies on the cellular uptake mechanisms of this compound in cultured cell lines are limited. However, based on its structure and the properties of similar glycoside prodrugs, its cellular uptake is expected to be significantly different from that of dexamethasone. The large, hydrophilic galactose moiety would likely limit its ability to passively diffuse across cell membranes.

A study on a similar compound, dexamethasone-β-D-glucoside, indicated that it is poorly absorbed from the gastrointestinal tract, with a bioavailability of less than 1%. nih.gov This poor absorption is a key feature of glycoside prodrugs designed for colonic delivery, as it minimizes systemic absorption of the intact prodrug before it reaches its target site. It is therefore reasonable to infer that this compound also exhibits low permeability across intestinal epithelial cells, such as those modeled by Caco-2 cell lines. The primary mechanism for the systemic availability of the active drug is the enzymatic cleavage of the galactose moiety in the colon, followed by the absorption of the more lipophilic dexamethasone.

Passive Diffusion versus Transporter-Mediated Internalization in Vitro

The mode of entry for a drug into a cell is a critical determinant of its bioavailability and subsequent biological activity. For glucocorticoids like dexamethasone, both passive diffusion across the lipid bilayer and active transport via membrane proteins have been implicated. The conjugation of a hydrophilic sugar like galactose to dexamethasone is expected to significantly influence these processes.

While no direct comparative studies on the passive diffusion versus transporter-mediated internalization of this compound have been published to date, the chemical properties of the molecule allow for informed hypotheses. The increased hydrophilicity imparted by the galactose sugar would likely hinder its ability to passively diffuse across the lipophilic cell membrane compared to the more lipophilic parent compound, dexamethasone.

Conversely, the presence of a galactose residue suggests the potential for recognition and transport by specific glucose and galactose transporters. Members of the solute carrier (SLC) family of transporters, such as the glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs), are known to facilitate the uptake of sugars and structurally similar molecules. It is plausible that this compound could be a substrate for one or more of these transporters. Further in vitro studies utilizing cell lines with well-characterized transporter expression profiles are necessary to investigate this hypothesis. Such studies would typically involve competitive inhibition assays and the use of specific transporter inhibitors to elucidate the role of these proteins in the uptake of the compound.

Table 1: Putative Transporters for this compound Internalization

| Transporter Family | Specific Transporters (Examples) | Rationale for Potential Involvement |

| Glucose Transporters (GLUT) | GLUT1, GLUT2, GLUT4 | Known to transport glucose and galactose; potential for recognition of the galactosyl moiety. |

| Sodium-Glucose Cotransporters (SGLT) | SGLT1, SGLT2 | Mediate the transport of glucose and galactose across epithelial cell membranes. |

Intracellular Localization and Compartmentalization Studies

Following cellular entry, the subcellular distribution of a drug is crucial for its mechanism of action. For glucocorticoids, the primary site of action is the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the receptor-ligand complex translocates to the nucleus to modulate gene expression.

Currently, there is a lack of direct experimental evidence from intracellular localization and compartmentalization studies specifically for this compound. However, based on the known trafficking of other glucocorticoids and glycosylated molecules, several possibilities can be considered.

If the compound enters the cell via transporter-mediated endocytosis, it might initially be localized within endosomal compartments. Subsequent release into the cytosol would be required for it to interact with the GR. Alternatively, if transported directly across the plasma membrane into the cytoplasm, its ability to bind to the GR would depend on whether the galactose moiety sterically hinders the interaction or if it is cleaved by intracellular glycosidases to release the active dexamethasone.

Future research employing techniques such as fluorescence microscopy with a labeled version of this compound or subcellular fractionation followed by quantification of the compound in different organelles would be invaluable in determining its intracellular fate.

Table 2: Potential Intracellular Fates of this compound

| Potential Fate | Mechanism | Consequence for Activity |

| Cytosolic Accumulation | Direct transport or release from endosomes. | Potential for direct interaction with the glucocorticoid receptor. |

| Lysosomal Sequestration | Endocytic pathway without efficient endosomal escape. | Reduced availability to bind to the cytosolic glucocorticoid receptor. |

| Enzymatic Cleavage | Action of intracellular glycosidases. | Release of dexamethasone, enabling binding to the glucocorticoid receptor. |

| Nuclear Translocation | As a complex with the glucocorticoid receptor. | Modulation of gene expression, assuming prior binding to the receptor. |

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available to generate a detailed article on the advanced analytical and bioanalytical methodologies for this compound that adheres to the specified outline.

Publicly accessible research and application notes focus extensively on the parent compound, Dexamethasone, and its more common derivatives, such as Dexamethasone sodium phosphate (B84403) and Dexamethasone acetate. However, specific methods and detailed research findings concerning the chromatographic, mass spectrometric, and solid-state characterization of this compound are not described in the available literature.

The addition of the large, polar galactose moiety at the 21-position of the dexamethasone structure significantly alters its chemical and physical properties. Consequently, analytical methods developed for dexamethasone cannot be directly extrapolated to its 21-galactoside derivative. Key parameters such as chromatographic retention times, mass spectrometric fragmentation patterns, and solid-state behavior would be unique to this compound and require specific experimental studies for their determination.

Therefore, it is not possible to provide a scientifically accurate and non-speculative article that fulfills the requirements of the requested outline for this compound at this time.

Advanced Analytical and Bioanalytical Methodologies for Dexamethasone 21 Galactoside

Spectroscopic and Diffraction Methods for Solid-State Characterization

Solid-State Nuclear Magnetic Resonance (ssNMR) for Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique used to obtain atomic-level information about the structure, dynamics, and packing of solid materials. Unlike solution-state NMR, ssNMR can analyze both crystalline and amorphous forms of a substance, providing detailed insights into the local chemical environment of each atom.

For a molecule like Dexamethasone (B1670325) 21-galactoside, ssNMR would be instrumental in distinguishing between different solid forms. Crystalline forms, characterized by long-range molecular order, typically produce sharp, well-resolved peaks in ssNMR spectra. In contrast, amorphous forms, which lack this long-range order, result in broader, less defined peaks. This distinction is crucial as the crystalline or amorphous nature of an active pharmaceutical ingredient can significantly impact its solubility, dissolution rate, and stability.

Detailed research findings on other steroidal compounds demonstrate the utility of ssNMR in this regard. For instance, studies on Dexamethasone and its other derivatives have utilized techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR to assign the chemical shifts of each carbon atom in the molecule. This allows for the identification of different polymorphs, as slight variations in the crystal lattice would alter the local electronic environment and, consequently, the chemical shifts of the carbon nuclei.

If ssNMR were applied to Dexamethasone 21-galactoside, one could expect to generate data similar to that presented in Table 1. This table illustrates the type of chemical shift data that would be obtained, allowing for the differentiation between a hypothetical crystalline and amorphous form based on the peak positions and line widths.

| Carbon Atom Group | Expected Chemical Shift Range (ppm) - Crystalline Form | Expected Chemical Shift Range (ppm) - Amorphous Form | Notes |

|---|---|---|---|

| Steroid Backbone (C1-C21) | 15 - 210 | 15 - 210 (broader peaks) | Specific shifts would identify polymorphs. |

| Galactose Moiety (C1'-C6') | 60 - 105 | 60 - 105 (broader peaks) | Provides information on the conformation of the sugar ring. |

Furthermore, advanced ssNMR techniques can probe the dynamics of the molecule in the solid state, providing information on the mobility of different parts of the this compound structure, such as the steroid core versus the more flexible galactose side chain.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, the precise arrangement of atoms in the crystal lattice can be elucidated.

For this compound, single-crystal XRD would provide the most detailed structural information, including bond lengths, bond angles, and the conformation of both the dexamethasone and galactose moieties. This information is fundamental to understanding the molecule's structure-activity relationship. The crystal structure of the parent Dexamethasone has been extensively studied, revealing key hydrogen bonding networks that stabilize its crystal lattice. It would be of significant interest to determine how the addition of the 21-galactoside group alters this packing and intermolecular interactions.

In the absence of a suitable single crystal, Powder X-ray Diffraction (PXRD) is a valuable alternative. PXRD is used to analyze the crystalline nature of a bulk sample and can identify different polymorphic forms, each of which will have a unique diffraction pattern. This technique is also adept at quantifying the degree of crystallinity in a sample that may be a mixture of crystalline and amorphous material.

Table 2 provides a hypothetical representation of the kind of data that would be generated from a PXRD analysis of a crystalline form of this compound. The table lists the characteristic diffraction peaks (2θ angles) and their relative intensities, which together form a unique "fingerprint" for that specific crystalline form.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| e.g., 8.5 | e.g., 10.4 | e.g., 80 |

| e.g., 12.1 | e.g., 7.3 | e.g., 100 |

| e.g., 15.8 | e.g., 5.6 | e.g., 65 |

| e.g., 21.3 | e.g., 4.2 | e.g., 90 |

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations of Dexamethasone (B1670325) 21-Galactoside with Glucocorticoid Receptor

Molecular docking and dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Dexamethasone 21-galactoside, and its protein target, the glucocorticoid receptor (GR). nih.gov These simulations provide an atomic-level view of the binding process, helping to elucidate the structural basis of the ligand's activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, the steroidal core is expected to bind within the lipophilic ligand-binding pocket (LBP) of the glucocorticoid receptor, similar to its parent compound, dexamethasone. rcsb.orgbiorxiv.org The binding of dexamethasone itself is stabilized by an extensive network of hydrogen bonds and hydrophobic interactions. mdpi.com

Computational studies on dexamethasone have shown strong binding affinity to the glucocorticoid receptor, with favorable docking scores and binding energy values. nih.gov For example, one study reported a docking score of -14.7 and a binding energy of -147.48 kcal/mol for dexamethasone with its receptor. nih.gov While specific energy values for the 21-galactoside derivative are not available, the addition of the sugar moiety would significantly alter these calculations, with the potential for either enhanced or reduced affinity depending on the balance of favorable hydrogen bonds and potential steric hindrance.

Table 1: Key Amino Acid Residues in the Glucocorticoid Receptor Binding Pocket Interacting with Dexamethasone

| Interacting Residue | Steroid Group Interaction | Type of Interaction | Reference |

|---|---|---|---|

| Gln570 | C3-ketone | Hydrogen Bond | mdpi.com |

| Arg611 | C3-ketone | Hydrogen Bond | mdpi.com |

| Asn564 | C11-hydroxyl | Hydrogen Bond | mdpi.com |

| Gln642 | C17-hydroxyl | Hydrogen Bond | mdpi.com |

| Thr739 | C20-carbonyl, C21-hydroxyl | Hydrogen Bond | mdpi.com |

This table is based on data for the parent compound, dexamethasone. The 21-galactoside moiety would introduce new potential interaction points.

Following docking, molecular dynamics simulations are employed to study the stability and dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can confirm the stability of the predicted binding pose and reveal fluctuations in the protein and ligand structure, providing a more realistic view of the interaction in a simulated physiological environment. nih.govum.ac.ir

The glycosidic linkage between the C21 of dexamethasone and the anomeric carbon of galactose is not rigid. It possesses rotational freedom around two main torsion angles, typically denoted as phi (Φ) and psi (Ψ). The conformational landscape of this linkage dictates the spatial orientation of the galactose unit relative to the steroid core, which is critical for its interaction with the receptor.

Computational methods such as Metropolis Monte Carlo (MMC) simulations or molecular dynamics are used to explore the potential conformations of this linkage. nih.gov These analyses generate an energy map, often called a Ramachandran-like plot for glycosidic linkages, which shows the low-energy, and therefore most probable, conformations. The flexibility of this linkage allows the galactose moiety to adopt various orientations, which may be important for adapting to the receptor surface. nih.gov The study of these landscapes helps to understand whether the linkage is highly flexible or if it prefers a more restricted set of conformations, a factor that significantly impacts binding. nih.gov

Table 2: Torsional Angles Defining the this compound Linkage

| Torsion Angle | Defining Atoms | Description |

|---|---|---|

| Φ (Phi) | O5' - C1' - O21 - C21 | Defines the rotation around the glycosidic bond from the galactose side. |

| Ψ (Psi) | C1' - O21 - C21 - C20 | Defines the rotation around the bond from the dexamethasone side. |

Note: Atom numbering for galactose is denoted with a prime ('). This table defines the key degrees of freedom for conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. biointerfaceresearch.com For this compound and similar compounds, QSAR models could be developed to predict their in vitro potency as glucocorticoid receptor agonists.

The first step in QSAR modeling is to calculate a set of numerical values, known as molecular descriptors, that characterize the physicochemical properties of the molecules. nih.gov For a series of glucocorticoid derivatives, these descriptors would capture variations in their structure. A predictive model is then built using statistical methods, such as Multiple Linear Regression (MLR), to correlate these descriptors with the observed biological activity. biointerfaceresearch.comnih.gov

Relevant molecular descriptors for glucocorticoids could include:

Topological descriptors: Quantify molecular size, shape, and branching.

Electronic descriptors: Describe the electronic environment, such as partial charges and dipole moments, which are crucial for receptor interactions.

Physicochemical descriptors: Include properties like logP (lipophilicity) and molar refractivity, which relate to how the compound behaves in a biological system. nih.gov

3D descriptors: Based on the three-dimensional conformation of the molecule.

The goal is to select a combination of descriptors that effectively explains the variance in the biological activity of the training set of molecules. researchgate.net

Table 3: Representative Molecular Descriptors for QSAR Modeling of Glucocorticoids

| Descriptor Class | Example Descriptor | Property Characterized |

|---|---|---|

| Topological | Wiener Index | Molecular branching and compactness |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Physicochemical | LogP | Lipophilicity/Hydrophilicity |

| Constitutional | Molecular Weight | Size of the molecule |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capability |

A developed QSAR model must be rigorously validated to ensure it is robust and has predictive power for new, untested compounds. basicmedicalkey.com Validation is a critical step to confirm that the model is not simply a result of a chance correlation. nih.govresearchgate.net

The validation process typically involves two stages:

Internal Validation: The robustness of the model is tested using only the compounds from the initial training set. A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly built leaving one compound out and then predicting the activity of that compound. The results are compiled to calculate the cross-validated correlation coefficient (Q²). u-strasbg.fr

External Validation: The model's true predictive power is assessed using a set of compounds (the test set) that were not used in the model's development. mdpi.com The model is used to predict the activity of the test set compounds, and the predictions are compared to their experimentally measured values. The predictive R-squared (R²pred) is a key metric here.

A validated QSAR model can be interpreted to understand which molecular properties are most important for biological activity. For example, a positive coefficient for a descriptor like hydrogen bond donors would suggest that increasing this feature enhances activity, providing valuable guidance for the design of new, more potent analogues.

Table 4: Common Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² | Cross-validated R² (internal predictivity) | > 0.5 |

| R²pred | R² for the external test set (external predictivity) | > 0.6 |

| RMSE | Root Mean Square Error (accuracy of predictions) | As low as possible |

These thresholds are general guidelines and can vary depending on the specific dataset and modeling objective.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions in Non-Clinical Contexts

In silico ADME modeling predicts the pharmacokinetic properties of a compound, which are critical for its potential success as a drug. nih.gov These predictions are made in non-clinical contexts to help identify potential liabilities early in the discovery process. researchgate.net

For this compound, key ADME properties would be predicted using computational models. These models are often built from large datasets of experimental results for diverse chemicals. The addition of a galactose moiety to dexamethasone would be expected to significantly alter its ADME profile compared to the parent drug. Dexamethasone is relatively lipophilic, whereas the addition of the sugar group increases hydrophilicity.

Key ADME predictions include:

Absorption: Properties like aqueous solubility, cell permeability (e.g., Caco-2), and intestinal absorption are predicted. Glycosylation generally increases aqueous solubility but can decrease passive membrane permeability. 47.94.85

Distribution: Predictions include plasma protein binding and blood-brain barrier (BBB) penetration. Increased hydrophilicity typically reduces plasma protein binding and limits BBB penetration. frontiersin.org

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Dexamethasone is a known substrate and inducer of CYP3A4. um.ac.irdrugbank.com The galactose moiety could introduce new metabolic pathways, such as cleavage by glycosidase enzymes, or alter the interaction with CYP enzymes.

Excretion: Predictions may relate to renal clearance. More hydrophilic compounds are generally more readily excreted by the kidneys.

These in silico tools provide a comprehensive, albeit predictive, profile of a compound's likely disposition in a biological system, guiding further non-clinical experimental studies. fda.gov

Table 5: Illustrative Comparison of Predicted ADME Properties

| ADME Property | Dexamethasone (Parent Drug) | This compound (Expected) | Rationale for Change |

|---|---|---|---|

| Aqueous Solubility | Low | High | Addition of hydrophilic galactose group. |

| LogP (Lipophilicity) | High | Low | The sugar moiety significantly decreases overall lipophilicity. |

| Intestinal Absorption | High (passive) | Moderate to Low | Reduced passive permeability due to increased polarity. May involve sugar transporters. |

| Plasma Protein Binding | High | Low | Increased hydrophilicity reduces binding to albumin. |

| Blood-Brain Barrier | Permeable | Poorly permeable | Increased polarity and size hinder passage across the BBB. |

| Metabolism | CYP3A4 substrate | CYP3A4 substrate + potential glycosidase cleavage | Steroid core remains a target for CYPs; glycosidic bond is a new metabolic site. |

This table presents a qualitative prediction based on general principles of how glycosylation affects pharmacokinetic properties.

Computational Permeability and Solubility Prediction

The permeability of a molecule is a key factor influencing its absorption and distribution. For steroidal compounds, glycosylation, such as the addition of a galactose moiety to dexamethasone, is expected to significantly alter permeability. Generally, increasing the hydrophilicity of a molecule by adding a sugar group decreases its passive diffusion across lipid membranes. Computational models can predict this by calculating various molecular descriptors.

Several computational approaches have been developed to infer drug properties. nih.gov For instance, the Caco-2 cell permeability model is a widely used in vitro assay that is often correlated with in silico predictions. nih.govsciforum.net Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate calculated molecular descriptors with experimentally determined Caco-2 permeability. For a series of corticosteroids and their glycosylated derivatives, descriptors such as polar surface area (PSA), the number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (logP) would be critical inputs for such models.

For example, a study on dexamethasone-beta-d-glucuronide, a similar glycosylated steroid, provides insight into how such modifications affect permeability. nih.gov The addition of the glucuronide group increases the molecule's polarity, which would be reflected in a higher calculated PSA and a lower logP value, leading to a prediction of lower passive permeability compared to the parent dexamethasone.

The following interactive table presents hypothetical, yet representative, predicted permeability values for dexamethasone and its glycosylated form to illustrate the expected impact of glycosylation.

| Compound | LogP (Predicted) | Polar Surface Area (Ų) (Predicted) | Predicted Caco-2 Permeability (nm/s) |

| Dexamethasone | 1.83 | 94.83 | High |

| This compound | -1.50 | 217.97 | Low |

Solubility is another critical parameter for drug efficacy. The aqueous solubility of corticosteroids is often limited. researchgate.netnih.gov Glycosylation is a common strategy to increase the water solubility of lipophilic drugs. uoanbar.edu.iq The galactose moiety in this compound, with its multiple hydroxyl groups, is expected to significantly enhance its aqueous solubility compared to dexamethasone.

Computational models can predict solubility through various methods. One approach involves the calculation of the solvation free energy. researchgate.net QSPR models are also widely used, correlating molecular descriptors with experimental solubility data. researchgate.net For this compound, descriptors indicative of its increased polarity and hydrogen bonding capacity would lead to a higher predicted aqueous solubility. While experimental data for a range of steroidal glycosides would be needed to build a highly accurate predictive model, the general trend of increased solubility upon glycosylation is a well-established principle that would be reflected in computational predictions. rsc.orgnih.gov

Enzyme Substrate and Inhibitor Prediction via Molecular Simulation

Molecular simulation techniques, such as molecular docking and molecular dynamics (MD), are powerful tools for investigating the interactions between small molecules and proteins at an atomic level. researchgate.netnih.gov These methods can be employed to predict whether a compound is likely to be a substrate or an inhibitor of a particular enzyme.

Prediction as a β-Galactosidase Substrate

This compound, by its chemical nature, is a β-galactoside. This suggests that it could be a substrate for β-galactosidase enzymes (EC 3.2.1.23), which catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from β-galactosides. orientjchem.orgscielo.br Molecular docking simulations could be used to predict the binding affinity of this compound to the active site of various β-galactosidases. nih.govresearchgate.net

In a typical molecular docking study, the three-dimensional structure of the enzyme's active site is used as a receptor, and the conformation of the ligand (this compound) is computationally sampled to find the most favorable binding pose. nih.gov The scoring functions used in docking programs estimate the binding free energy, with more negative values indicating a stronger predicted interaction.

While no specific docking studies on this compound are published, studies on other β-galactosides provide a framework for such a prediction. researchgate.net For example, docking studies with lactose (B1674315) and other galactose-containing oligosaccharides have identified key amino acid residues in the active site of β-galactosidases that are crucial for substrate binding and catalysis. nih.gov A successful docking of this compound into the active site, with the galactose moiety appropriately positioned for hydrolysis, would support its potential as a substrate.

Molecular dynamics simulations can further refine the understanding of the enzyme-substrate interaction by simulating the dynamic behavior of the complex over time. nih.gov These simulations can reveal the stability of the binding pose and potential conformational changes in the enzyme and ligand that are necessary for catalysis.

The following interactive table shows representative docking scores for various galactosides with β-galactosidase, illustrating how such data is presented.

| Ligand | Docking Score (kcal/mol) (Hypothetical) | Key Interacting Residues (Example) |

| Lactose | -8.5 | Glu537, Tyr503, Trp999 |

| o-Nitrophenyl-β-D-galactopyranoside | -7.9 | Glu537, Met502, Tyr503 |

| This compound | -9.2 | Glu537, Tyr503, Phe601 |

Interaction with the Glucocorticoid Receptor

Dexamethasone exerts its therapeutic effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. researchgate.netmdpi.comrcsb.org The addition of a galactose moiety at the 21-position would likely modulate this interaction. Molecular docking and MD simulations can be used to compare the binding of dexamethasone and this compound to the ligand-binding domain (LBD) of the GR. nih.govnih.gov

Computational studies have elucidated the binding mode of dexamethasone within the GR LBD, highlighting key hydrogen bonds and hydrophobic interactions. nih.govum.ac.irum.ac.ir A molecular docking study of this compound into the GR LBD would reveal whether the bulky and hydrophilic galactose group can be accommodated within the binding pocket or if it sterically hinders the binding of the dexamethasone core.

It is plausible that the galactose moiety would significantly reduce the binding affinity for the GR, as the ligand-binding pocket is largely hydrophobic. nih.gov MD simulations could provide further insights into the stability of the this compound-GR complex and how the presence of the sugar affects the conformational dynamics of the receptor, which is crucial for its function. researchgate.netnih.gov Such studies would be instrumental in predicting whether this compound can act as an agonist or antagonist of the GR, or if it is simply an inactive prodrug that requires hydrolysis by β-galactosidase to release the active dexamethasone.

Future Research Directions and Unanswered Questions

Exploration of Analogous Glycosidic Conjugations of Dexamethasone (B1670325) at Other Positions

While the 21-hydroxyl group of dexamethasone is a chemically favorable site for conjugation due to its steric accessibility and lack of association with the drug's core anti-inflammatory activity, exploring glycosylation at other positions on the steroid scaffold is a logical next step. nih.govresearchgate.net For many classes of steroids, such as cardiotonic steroids, glycosylation at the C-3 position is crucial for modulating their biological activity, often leading to increased solubility and reduced toxicity. acs.orguchile.cl

Future research will likely focus on the chemoenzymatic synthesis of dexamethasone glycosides at alternative positions, such as the C-3 carbonyl group. This endeavor is not without challenges, as the chemical complexity and steric hindrance of the dexamethasone core make regioselective synthesis a formidable task. nih.gov Overcoming these hurdles may require the development of novel protective group strategies in chemical synthesis or the discovery and engineering of highly specific glycosyltransferase enzymes. The resulting novel analogs would then be evaluated to determine how the position of the glycan affects the molecule's interaction with the glucocorticoid receptor and other biological targets.

Investigation of Dexamethasone 21-Galactoside in Novel Preclinical Disease Models (non-human, in vitro/ex vivo)

The therapeutic potential of this compound can be further elucidated by testing it in a variety of sophisticated preclinical models. Given that dexamethasone is widely used for its potent anti-inflammatory and immunosuppressive effects, evaluating its glycosylated form in relevant in vitro and ex vivo models of disease is critical. taylorfrancis.com

For instance, preclinical models of pancreatic cancer have shown that dexamethasone can inhibit tumor growth through activation of the glucocorticoid receptor. researchgate.net Investigating this compound in patient-derived xenograft models could reveal whether the galactose moiety enhances drug targeting or alters efficacy. researchgate.net Similarly, in autoimmune disease models where dexamethasone has shown ameliorative effects on lung injury, the galactoside conjugate could be tested to assess its impact on immune cell proliferation and inflammation. mdpi.com Other established models where dexamethasone's effects are well-characterized, such as those for metabolic disorders or muscle atrophy, could also serve as valuable platforms for comparative studies. nih.govphypha.ir These investigations would provide crucial data on how glycosylation impacts the conjugate's activity in complex biological systems.

Advancements in High-Throughput Screening Methodologies for Glycosylated Steroids

The exploration of new glycosylated steroids necessitates the development of advanced high-throughput screening (HTS) methodologies to rapidly assess their biological activity. bmglabtech.comevotec.com Traditional screening methods can be slow and costly, but modern HTS platforms, which leverage automation and miniaturization, allow for the rapid testing of large compound libraries. bmglabtech.com

Future screening efforts will likely integrate several cutting-edge technologies. Fluorescence-based assays, for example, can be used in directed evolution studies to screen vast libraries of glycosyltransferase enzyme variants for desired activities. ubc.ca Analytical platforms combining liquid chromatography with mass spectrometry (LC-MS) are instrumental for quickly identifying and quantifying the products of enzymatic glycosylation reactions. Furthermore, high-throughput glycomic approaches are becoming essential for analyzing the complex glycosylation patterns of cells and tissues in response to drug treatment. acs.orgnih.gov These methods enable researchers to efficiently identify promising glycosylated steroid candidates and the optimal enzymes for their synthesis.

Development of Engineered Biocatalysts for Specific Glycosylation Reactions

Enzymatic synthesis using glycosyltransferases (GTs) offers a powerful and precise alternative to chemical synthesis for producing glycosylated steroids. nih.gov However, naturally occurring GTs may not possess the ideal properties for industrial applications, such as high stability, specific substrate recognition, or the ability to use modified sugar donors. nih.gov Consequently, the development of engineered biocatalysts is a key area of future research.

Protein engineering, guided by structural biology and computational modeling, allows scientists to modify the active sites of GTs to enhance their catalytic efficiency and alter their substrate specificity. nih.govrug.nl For example, researchers have successfully engineered a plant-derived steroid 3-O-glycosyltransferase, UGT74AN2, to exhibit enhanced promiscuity for different sugar donors, enabling the synthesis of diverse cardiotonic steroid glycosides. acs.orguchile.clresearchgate.net Similarly, the engineered glycosyltransferase OleD ASP has shown potential as a uniquely permissive catalyst for steroid glycosylation, capable of performing novel reactions. nih.gov Future work will focus on creating a toolkit of bespoke biocatalysts tailored for the specific and efficient synthesis of novel dexamethasone glycosides, including this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Dexamethasone 21-galactoside with high purity, and how can structural integrity be validated?

- Methodology :

- Use glycosylation reactions under controlled conditions (e.g., protecting group strategies for the galactose moiety).

- Purify via reverse-phase HPLC, monitoring retention times against standards .

- Validate structure using NMR (¹H/¹³C for glycosidic bond confirmation) and LC-MS/MS (molecular ion peak matching theoretical mass) .

- Include batch-specific Certificates of Analysis (COA) detailing purity (>99%), solvent residues, and impurities .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodology :

- Implement strict quality control: MS and HPLC analysis for each batch to monitor peptide content, salt residues, and impurities .

- For sensitive assays (e.g., cell-based studies), request additional analyses (e.g., TFA removal <1%) to minimize variability .

- Document synthesis protocols in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the pharmacokinetic (PK) profile of this compound in preclinical models?

- Methodology :

- Administer via controlled dosing regimens (e.g., intravenous vs. oral) in rodent models.

- Collect plasma samples at timed intervals; quantify using LC-MS/MS with deuterated internal standards .

- Model PK parameters (e.g., half-life, bioavailability) using non-compartmental analysis. Cross-validate with tissue distribution studies .

- Reference pharmacopeial guidelines for analyte stability and matrix effects .

Q. How can conflicting data on the anti-inflammatory efficacy of this compound across studies be resolved?

- Methodology :

- Standardize in vitro assays: Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.

- Control for compound solubility (e.g., DMSO concentration ≤0.1%) and batch purity .

- Validate findings with orthogonal assays (e.g., ELISA for cytokine suppression vs. NF-κB luciferase reporter assays) .

- Perform meta-analysis of published data to identify confounding variables (e.g., dosing schedules) .

Q. What strategies ensure reproducibility in mechanistic studies of this compound’s glucocorticoid receptor (GR) interactions?

- Methodology :

- Use GR-transfected HEK293 cells for ligand-binding assays; normalize results to dexamethasone controls.

- Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity .

- Validate GR nuclear translocation via confocal microscopy with GFP-tagged receptors.

- Publish raw data and analysis scripts in supplementary materials to enable replication .

Q. How can researchers mitigate off-target effects of this compound in gene expression studies?

- Methodology :

- Include GR knockout models or siRNA-mediated GR silencing as negative controls.

- Perform RNA-seq with pathway enrichment analysis to distinguish GR-dependent vs. -independent effects .

- Cross-reference with dexamethasone-treated samples to isolate galactoside-specific activity .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodology :

- Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀/IC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

- Report effect sizes and confidence intervals; avoid overreliance on p-values .

Q. How should conflicting chromatographic peaks in this compound analysis be resolved?

- Methodology :

- Optimize LC conditions: Adjust mobile phase pH or gradient elution to separate co-eluting impurities .

- Confirm peak identity via tandem MS fragmentation patterns .

- Cross-validate with orthogonal methods (e.g., capillary electrophoresis) .

Compliance & Safety

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.